1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde
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Overview
Description
1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a cyclopropyl group, an ethyl group, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde can be achieved through various organic reactionsSpecific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as distillation or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The cyclopropyl and ethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The cyclopropyl and ethyl groups may also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane without any substituents.
Cyclopropylcyclohexane: A cyclohexane ring with a cyclopropyl group.
Ethylcyclohexane: A cyclohexane ring with an ethyl group.
Uniqueness: 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclopropyl and ethyl groups on the cyclohexane ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H20O |
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Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-2-10-4-3-7-12(8-10,9-13)11-5-6-11/h9-11H,2-8H2,1H3 |
InChI Key |
RIDDUYMCOJEZGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)(C=O)C2CC2 |
Origin of Product |
United States |
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